molecular formula C15H19N3O2S B2934797 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897469-48-6

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2934797
CAS No.: 897469-48-6
M. Wt: 305.4
InChI Key: NGADKSOKHCUKRH-UHFFFAOYSA-N
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Description

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a propanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in the regulation of mood, sleep, and other neurological functions.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect mood and other neurological functions.

Biochemical Pathways

It can be inferred from the known targets (dopamine and serotonin receptors) that the compound likely affects the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have been found to have antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

This compound represents an intriguing subject for further exploration in various research areas, ranging from pharmaceutical studies to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and methoxybenzaldehyde in the presence of an acid catalyst.

    Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under reflux conditions.

    Propanone Group Addition:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
  • 1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
  • 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Uniqueness

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to the presence of the methoxy group on the benzothiazole ring, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(20-2)10-13(12)21-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGADKSOKHCUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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